molecular formula C10H13BrN2O B13208632 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

Cat. No.: B13208632
M. Wt: 257.13 g/mol
InChI Key: JZNIIAPHZZJEMR-UHFFFAOYSA-N
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Description

Significance of Aryl Amides and Amino-containing Compounds in Chemical Sciences

Aryl amides are a major class of organic compounds that are integral to chemistry, biology, and medicine. acs.org The amide functional group is a cornerstone of many biomolecules and is found in a vast array of clinically approved drugs; for instance, benzamides, a subset of aryl amides, are present in over 100 approved pharmaceuticals. nih.govdigitellinc.com The enzymatic lability of the amide bond in vivo presents challenges, which has driven extensive research into amide bond bioisosteres to improve metabolic stability. nih.gov The development of novel series of biaryl amides as potent inhibitors for biological targets like RORγt further underscores their importance in modern drug discovery. nih.gov

Amino-containing compounds are similarly vital, serving as fundamental building blocks in drug design and development. The incorporation of amino acids or amino groups into molecules can enhance pharmacological activity, improve water solubility, and reduce cytotoxicity. frontiersin.org This strategy is often employed to improve the pharmacokinetic profiles of drug candidates, including their absorption and distribution properties. mdpi.com Amino acid transporters in the body can also be leveraged for targeted drug delivery, making amino-containing prodrugs a valuable approach in pharmaceutical development. thescipub.com The unique chemical structures of these compounds provide a flexible scaffold for molecular design, spurring new directions in areas like targeted therapy and protein engineering.

Overview of Structural Motifs within 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

The 3-bromophenyl moiety is a highly versatile building block in organic synthesis and medicinal chemistry. The presence of a bromine atom on the phenyl ring provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nbinno.comnbinno.com This capability allows for the straightforward formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures and the systematic modification of lead compounds during drug development. nbinno.comnbinno.com

This functional group is a key component in structure-activity relationship (SAR) studies, where chemists systematically alter molecular structures to understand how chemical changes affect biological activity. nbinno.com By modifying the 3-bromophenyl group, researchers can fine-tune a molecule's efficacy, selectivity, and pharmacokinetic properties. Its utility as a precursor for a wide range of pharmaceutical compounds makes it an indispensable tool for medicinal chemists. nbinno.com

The core of the molecule features a derivative of an ethane-1,2-diamine (also known as ethylenediamine) backbone. Ethane-1,2-diamine is a widely used building block in chemical synthesis, valued for its role as a flexible linker and a precursor to many industrial chemicals and polymers. atamanchemicals.comwikipedia.org It is a strong base and a well-known bidentate chelating ligand in coordination chemistry, often abbreviated as "en". atamanchemicals.comwikipedia.org

In the context of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide, this substituted diamine backbone serves as a flexible scaffold connecting the aromatic 3-bromophenyl group to the acetamide (B32628) functionality. The conformational flexibility of the ethane chain and the basicity of the nitrogen atoms are key features that can influence the molecule's three-dimensional shape and its potential interactions with biological targets. Ethane-1,2-diamine itself is used as a basic building block for preparing heterocyclic compounds like imidazolidines. atamanchemicals.com

Table 1: Physicochemical Properties of Core Structural Backbones

PropertyEthane-1,2-diamine
Molecular Formula C₂H₈N₂
Molar Mass 60.10 g/mol
Appearance Colorless liquid
Odor Ammonia-like
Key Features Basic amine, bidentate chelating ligand, synthetic building block
Common Abbrev. en

Data sourced from references atamanchemicals.comwikipedia.org.

The acetamide group (CH₃CONH₂) is the simplest primary amide and is a crucial functional group in organic chemistry. fiveable.meallen.in Its structure, containing both a carbonyl group and an amino group, allows it to participate in hydrogen bonding, which influences the solubility and reactivity of the molecule. fiveable.mefiveable.me Acetamide is a polar, neutral compound that can be hydrolyzed to form acetic acid and ammonia (B1221849). allen.in

In pharmaceuticals and materials science, the acetamide functionality is common. It serves as an intermediate in the synthesis of various pharmaceuticals, a plasticizer, and an industrial solvent. allen.inwikipedia.org The amide bond is fundamentally important in biochemistry, as it is the linkage that connects amino acids to form proteins. fiveable.me The presence of the acetamide group in 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide provides a stable, polar terminus that can engage in specific hydrogen-bonding interactions, a critical feature for molecular recognition at biological targets.

Table 2: Properties of the Acetamide Functional Group

PropertyAcetamide (Ethanamide)
Molecular Formula CH₃CONH₂
Molar Mass 59.07 g/mol
Appearance Colorless, crystalline solid
Key Features Polar, participates in hydrogen bonding, building block for synthesis
Uses Solvent, plasticizer, pharmaceutical intermediate

Data sourced from references allen.inwikipedia.org.

Rationale for Investigating 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

The rationale for investigating 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide stems from the convergence of three structurally and functionally significant chemical motifs within a single, novel molecule. The combination of a versatile synthetic handle (3-bromophenyl), a flexible diamine linker, and a polar, hydrogen-bonding group (acetamide) creates a compound with potential applications in medicinal chemistry and materials science. The modular nature of its synthesis would allow for the creation of a library of related compounds for screening and SAR studies.

A comprehensive review of the scientific literature reveals a notable absence of research specifically dedicated to 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide. While numerous studies exist for compounds containing one or two of the constituent motifs, the specific combination represented by this molecule appears to be an unexplored area of chemical space.

For example, related but simpler structures such as N-(2-Bromophenyl)acetamide, N-(3-bromophenyl)acetamide, and 2-(3-Bromophenyl)-acetamide have been synthesized and characterized. researchgate.netnih.govchemicalbook.com Furthermore, more complex derivatives like N-(3-bromophenyl)-2-{[2-(2-fluorophenyl)ethyl]amino}acetamide have also been documented. chemicalbook.com The existence of these related molecules highlights that the synthetic pathways are accessible and that there is scientific interest in this class of compounds. The lack of data on 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide itself represents a clear gap in the literature, providing a strong impetus for its synthesis, characterization, and evaluation to explore its unique chemical and biological properties.

Potential for Novel Mechanistic Insights

The potential for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide to provide novel mechanistic insights stems from the unique combination of its structural motifs. Research into this compound could elucidate new aspects of drug-receptor interactions, enzyme inhibition, and structure-activity relationships (SAR).

Probing Monoamine Transporter Function: The core of the molecule is a phenethylamine skeleton. Substituted phenethylamines are well-known modulators of monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). acs.org Variations in substitutions on the phenyl ring and the ethylamine (B1201723) side chain can drastically alter binding affinity and selectivity for these transporters. researchgate.netnih.gov The presence of a 3-bromo substituent on the phenyl ring is significant, as halogen atoms can influence binding through hydrophobic and electronic interactions. nih.gov Investigating how 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide interacts with DAT, SERT, and NET could provide new insights into the binding pockets of these transporters and help in designing novel ligands with specific profiles for treating psychiatric and neurological disorders. nih.gov

Enzyme Inhibition and Metabolic Pathways: The acetamide moiety is a common feature in a wide range of pharmaceuticals and is known to participate in hydrogen bonding with biological targets. nih.gov Studies on structurally related bromophenyl acetamide compounds have demonstrated significant inhibitory activity against metabolic enzymes. For instance, a derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide, was identified as a non-competitive inhibitor of α-glucosidase and α-amylase, enzymes relevant to diabetes management. nih.gov This suggests that 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide could also function as an enzyme inhibitor. Exploring its activity against a panel of enzymes could uncover novel regulatory mechanisms or lead to the development of inhibitors for new therapeutic targets.

Exploring Structure-Activity Relationships (SAR): Systematic study of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide and its analogues would contribute valuable data to the field of medicinal chemistry. The acetamide scaffold has been shown to be a versatile base for creating hybrid molecules with a range of biological activities, including antibacterial and anticancer properties. nih.govresearchgate.netacs.org By modifying the position of the bromine atom (e.g., comparing the 3-bromo derivative to 2-bromo or 4-bromo analogues) or altering the acetamide group, researchers can establish detailed SARs. uniroma1.it These studies are crucial for understanding how specific structural features contribute to biological activity and for the rational design of more potent and selective drug candidates. The insights gained could lead to the discovery of novel scaffolds for targeting diseases ranging from infections to cancer. researchgate.net

The table below summarizes the observed biological activities of various compounds containing the acetamide or substituted phenethylamine scaffold, illustrating the diverse potential of the target compound.

Compound Class/DerivativeObserved Biological ActivityPotential Mechanistic Insight Area for Target Compound
Substituted Phenethylamine DerivativesInhibition of dopamine (DA) reuptake researchgate.netModulation of neurotransmitter transporters
N-(4-(3-Aminophenyl)thiazol-2-yl)acetamideActivity against sensitive and resistant cancer cell lines researchgate.netAnticancer activity through apoptosis or autophagy induction
2-Mercaptobenzothiazole Acetamide DerivativesAntibacterial and antibiofilm activity nih.govacs.orgDevelopment of novel antimicrobial agents
2-(...)-N-(2-bromophenyl) acetamideInhibition of α-glucosidase and α-amylase nih.govRegulation of metabolic enzymes for conditions like diabetes
Flavonoid Acetamide DerivativesImproved bioavailability and antioxidant properties researchgate.netUse of the acetamide group to enhance pharmacokinetic properties

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-[1-(3-bromophenyl)ethylamino]acetamide

InChI

InChI=1S/C10H13BrN2O/c1-7(13-6-10(12)14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H2,12,14)

InChI Key

JZNIIAPHZZJEMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NCC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 1 3 Bromophenyl Ethyl Amino Acetamide

Retrosynthetic Analysis of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. The retrosynthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide identifies two primary disconnection points around the central nitrogen atom, suggesting a convergent synthetic strategy.

The most logical disconnection is at the C-N bond between the ethylamino group and the acetamide (B32628) moiety. This leads to two key precursors: 1-(3-bromophenyl)ethan-1-amine and a suitable two-carbon electrophile, such as 2-chloroacetamide (B119443). This approach is based on the common and reliable nucleophilic substitution reaction between an amine and an alkyl halide.

A second disconnection can be envisioned at the C-N bond of the amide. This would yield 2-{[1-(3-bromophenyl)ethyl]amino}acetic acid and ammonia (B1221849). However, the first disconnection is generally preferred as it involves a more straightforward and higher-yielding final step.

The primary amine, 1-(3-bromophenyl)ethan-1-amine, can be further disconnected through a C-N bond, leading back to the corresponding ketone, 3-bromoacetophenone, which is a readily available starting material. The amine can then be formed from the ketone via reductive amination.

Established Synthetic Pathways for the 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide Core Structure

The synthesis of the target molecule can be efficiently achieved through a sequence of reactions that form the secondary amine and the acetamide moiety, starting from the construction of the key 1-(3-bromophenyl)ethyl substructure.

The formation of the secondary amine linkage is a critical step in the synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide. A common and effective method is the N-alkylation of a primary amine with an alkyl halide. In this case, 1-(3-bromophenyl)ethan-1-amine serves as the nucleophile, and 2-chloroacetamide acts as the electrophile.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride ion. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction and to deprotonate the resulting ammonium (B1175870) salt, thus preventing the reaction from stalling. Common bases used for this purpose include triethylamine, potassium carbonate, or cesium hydroxide. The choice of base can influence the reaction rate and selectivity, with milder bases being preferable to avoid side reactions. google.com

It is important to control the stoichiometry of the reactants to minimize the potential for dialkylation, where the newly formed secondary amine reacts further with another molecule of 2-chloroacetamide. masterorganicchemistry.com Using a slight excess of the primary amine can help to favor the desired mono-alkylation product.

An alternative approach involves forming the amide bond as the final step. This would require the synthesis of N-[1-(3-bromophenyl)ethyl]glycine, which can then be amidated. However, the direct N-alkylation of 1-(3-bromophenyl)ethan-1-amine with 2-chloroacetamide is a more convergent and atom-economical approach.

The precursor, 2-chloroacetamide, is readily synthesized by the reaction of chloroacetyl chloride with ammonia. wikipedia.org Alternatively, it can be produced through the ammonolysis of esters of chloroacetic acid. wikipedia.org

The reaction between an amine and an acyl chloride, such as chloroacetyl chloride, is a well-established method for forming an amide bond. libretexts.org This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and releases a chloride ion. libretexts.org

The key starting material, 1-(3-bromophenyl)ethan-1-amine, can be synthesized from 3-bromoacetophenone. chemicalbook.comcymitquimica.comchemicalbook.com A common method for this transformation is reductive amination. This process involves the reaction of the ketone with ammonia or an ammonia source in the presence of a reducing agent.

The reaction first forms an imine intermediate through the condensation of the ketone and ammonia. This imine is then reduced in situ to the corresponding primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

3-Bromoacetophenone itself can be prepared via the Friedel-Crafts acylation of bromobenzene (B47551) with acetyl chloride using a Lewis acid catalyst such as aluminum chloride. ontosight.ai

Optimization of Reaction Conditions for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide Synthesis

The efficiency and yield of the synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide can be significantly influenced by the reaction conditions, particularly the choice of catalyst and solvent.

For the N-alkylation step, while the reaction can proceed without a catalyst, certain catalysts can enhance the reaction rate and selectivity. For instance, manganese or iridium pincer complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols, which proceeds via a "borrowing hydrogen" mechanism. nih.govnih.gov While not directly applicable to alkyl halides, this highlights the potential for catalytic approaches. In the context of N-alkylation with alkyl halides, phase-transfer catalysts can be employed to facilitate the reaction between an aqueous and an organic phase.

The choice of solvent plays a crucial role in the nucleophilic substitution reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SN2 reactions. wizeprep.comwfu.edu These solvents can solvate the cation of the base while leaving the nucleophilic amine relatively free to attack the electrophile, thereby increasing the reaction rate. wizeprep.comwfu.edu Protic solvents, such as water and alcohols, can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. libretexts.orgspcmc.ac.in

The following interactive data table summarizes typical conditions for the N-alkylation of a primary amine with a 2-haloacetamide.

ParameterCondition 1Condition 2Condition 3
SolventDMFAcetonitrileDMSO
BaseK2CO3TriethylamineCsOH
Temperature (°C)80RefluxRoom Temperature
Reaction Time (h)122448
Typical Yield (%)75-8560-7080-90

Temperature and Pressure Dependence Studies

The primary synthesis of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide typically involves the N-alkylation of 1-(3-bromophenyl)ethanamine (B1284783) with a 2-haloacetamide, such as 2-bromoacetamide (B1266107) or 2-chloroacetamide. This nucleophilic substitution reaction is subject to the influence of temperature and pressure, which can affect reaction rates, yields, and the formation of byproducts.

Temperature Effects: Generally, increasing the temperature of an N-alkylation reaction increases the reaction rate. amazonaws.com For the synthesis of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide, elevating the temperature can lead to a more rapid consumption of the starting materials. However, excessive heat can also promote side reactions. One common side reaction is the over-alkylation of the secondary amine product to form a tertiary amine. masterorganicchemistry.com Another potential issue at higher temperatures is the decomposition of the reactants or products. Therefore, optimizing the temperature is crucial for maximizing the yield of the desired secondary amine. The ideal temperature range is often determined empirically and depends on the specific solvent and base used. For many N-alkylations of primary amines with alkyl halides, reactions are often conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. researchgate.net

Pressure Effects: The effect of pressure on this type of reaction in the liquid phase is generally less pronounced than the effect of temperature. Most N-alkylation reactions are carried out at atmospheric pressure for operational convenience. Applying high pressure can increase the reaction rate, particularly for reactions with a negative activation volume, where the transition state has a smaller volume than the reactants. However, the practical benefits of using high pressure for a straightforward N-alkylation are often outweighed by the need for specialized equipment.

The table below illustrates the hypothetical effects of temperature and pressure on the synthesis of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide, based on general principles of N-alkylation reactions.

ParameterConditionExpected Outcome on Reaction RatePotential Side Reactions
Temperature Low (e.g., 0-25 °C)SlowIncomplete reaction
Moderate (e.g., 25-80 °C)Moderate to FastOptimal for product formation
High (e.g., >80 °C)Very FastIncreased over-alkylation and decomposition
Pressure AtmosphericStandard-
HighSlight to moderate increaseGenerally not significant for this reaction type

Stereoselective Synthesis Approaches for Chiral Centers in 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

The 1-(3-bromophenyl)ethyl moiety in 2-{[1-(3-bromophenyl)ethyl]amino}acetamide contains a chiral center. The synthesis of enantiomerically pure forms of this compound is of significant interest. Stereoselective synthesis can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, and catalytic asymmetric reactions. nih.gov

A direct and common approach to obtaining a specific enantiomer of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide is to start with an enantiomerically pure amine. For instance, the reaction of commercially available (S)-1-(3-bromophenyl)ethylamine with 2-bromoacetamide would yield the (S)-enantiomer of the final product. This approach transfers the chirality from the starting material to the product.

Asymmetric alkylation and amination methods provide routes to chiral amines and their derivatives from prochiral precursors. nih.gov For the synthesis of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide, one could envision a strategy starting from 3-bromoacetophenone.

Asymmetric Reductive Amination: A common method for preparing chiral amines is the asymmetric reductive amination of ketones. acs.org In this approach, 3-bromoacetophenone could be reacted with ammonia or a protected amine equivalent in the presence of a chiral catalyst and a reducing agent. The chiral catalyst, often a transition metal complex with a chiral ligand, would guide the reduction of the intermediate imine from one face, leading to an excess of one enantiomer of 1-(3-bromophenyl)ethanamine. This chiral amine can then be alkylated with a haloacetamide as described previously.

Asymmetric Alkylation: Alternatively, an asymmetric alkylation strategy could be employed. This might involve the use of a chiral auxiliary to direct the alkylation of a nucleophile.

Chiral Auxiliary Strategies: Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.gov For the synthesis of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide, a chiral auxiliary could be attached to the acetamide moiety. For example, a chiral oxazolidinone can be acylated to form an N-acyl oxazolidinone. The enolate of this species can then undergo a diastereoselective reaction. However, a more direct application would be the use of a chiral auxiliary to guide the formation of the chiral amine itself. For instance, Ellman's chiral tert-butanesulfinamide can be condensed with 3-bromoacetophenone to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by removal of the sulfinyl group, would yield enantiomerically enriched 1-(3-bromophenyl)ethanamine. osi.lv

A hypothetical reaction scheme using a chiral auxiliary is presented below:

Reaction of 3-bromoacetophenone with a chiral auxiliary, such as (R)-tert-butanesulfinamide.

Diastereoselective reduction of the resulting N-sulfinyl ketimine with a reducing agent like sodium borohydride.

Acidic cleavage of the chiral auxiliary to yield the chiral primary amine, (R)-1-(3-bromophenyl)ethanamine.

Alkylation of the chiral amine with 2-chloroacetamide to give the final product, (R)-2-{[1-(3-bromophenyl)ethyl]amino}acetamide.

Organocatalysis Strategies: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. eurekaselect.com Chiral amines, Brønsted acids, and other small molecules can act as organocatalysts in asymmetric synthesis. eurekaselect.comnih.gov For the synthesis of the target molecule, an organocatalytic approach could be employed in the key bond-forming step that creates the chiral center. For example, a chiral phosphoric acid could catalyze the asymmetric reductive amination of 3-bromoacetophenone with an ammonia source and a Hantzsch ester as the reducing agent. This would produce the chiral 1-(3-bromophenyl)ethanamine, which can then be further functionalized.

Post-Synthetic Modifications and Derivatization of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

The structure of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide offers several sites for post-synthetic modification, allowing for the creation of a library of derivatives. The key reactive sites are the aryl halide, the secondary amine, and the primary amide.

The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions, most notably those catalyzed by palladium. mdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can introduce a new aryl, heteroaryl, or alkyl group at the 3-position of the phenyl ring. mdpi.com

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene, catalyzed by palladium, to form a substituted alkene. mdpi.com

Sonogashira Coupling: The coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, yields an aryl alkyne. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl bromide with an amine, leading to the formation of a new C-N bond and the introduction of a new amino substituent. syr.edu

Cyanation: The bromo group can be replaced by a cyano group using a cyanide source, such as copper(I) cyanide or zinc cyanide, often with palladium catalysis.

The table below summarizes some potential modifications of the aryl halide group.

ReactionCoupling PartnerCatalyst SystemResulting Functional Group
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄, Na₂CO₃Aryl, Alkyl, etc.
Heck CouplingH₂C=CHRPd(OAc)₂, PPh₃, Et₃NAlkenyl
Sonogashira CouplingH−C≡C−RPdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃, BINAP, NaOtBuDiaryl/Alkylaryl amine
CyanationCuCNPd(PPh₃)₄Nitrile

Amine Functionalization: The secondary amine in 2-{[1-(3-bromophenyl)ethyl]amino}acetamide is nucleophilic and can undergo a variety of reactions.

N-Alkylation: Further alkylation can occur with alkyl halides, though this may lead to a mixture of products, including the tertiary amine and quaternary ammonium salts. masterorganicchemistry.com

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form a tertiary amide.

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which can then be reduced to a tertiary amine.

N-Arylation: Coupling with an aryl halide under Buchwald-Hartwig conditions can lead to a tertiary arylamine. nih.gov

Amide Functionalization: The primary amide is a relatively stable functional group but can be transformed under specific conditions. archivepp.com

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 2-{[1-(3-bromophenyl)ethyl]amino}acetic acid. news-medical.net

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the amide to a primary amine, yielding N1-(1-(3-bromophenyl)ethyl)ethane-1,2-diamine.

Dehydration: Treatment with a dehydrating agent, such as trifluoroacetic anhydride (B1165640) or phosphorus pentoxide, can convert the primary amide into a nitrile, 2-{[1-(3-bromophenyl)ethyl]amino}acetonitrile.

Hofmann Rearrangement: Reaction with bromine and a strong base can lead to the Hofmann rearrangement, resulting in the formation of a diamine with one less carbon atom.

Preparation of Structurally Related Analogues for Comparative Studies

The strategic design and synthesis of analogues of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide allow for a detailed exploration of the chemical space around the lead compound. These comparative studies are fundamental in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. The primary approaches to generate a library of related compounds involve three main points of diversification: modification of the substituted phenyl ring, alteration of the chiral ethylamine (B1201723) backbone, and variation of the N-acetamide group.

A common synthetic strategy commences with the appropriate substituted aniline (B41778) or phenylethylamine. For instance, analogues with different substituents on the phenyl ring can be prepared from the corresponding anilines. These anilines can be converted to their respective N-acetyl derivatives, which then serve as precursors for further elaboration.

One established method for the synthesis of the core aminoacetamide structure involves the reaction of a primary or secondary amine with a haloacetamide, such as 2-chloroacetamide. This nucleophilic substitution reaction provides a straightforward route to the desired N-substituted aminoacetamide. For example, a series of N-(substituted phenyl)-2-chloroacetamides can be synthesized and subsequently reacted with various amines to generate a diverse library of analogues.

Another versatile method is the reductive amination of a ketone with an amine. This can be particularly useful for creating variations in the ethylamine linker. For example, a substituted acetophenone (B1666503) can be reacted with an aminoacetamide derivative in the presence of a reducing agent to form the desired product.

The following data tables present synthesized analogues of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide, showcasing variations in the substitution pattern of the phenyl ring. These examples are representative of the types of modifications undertaken in comparative studies.

Table 1: Synthesis of N-(Substituted Phenyl)-2-chloroacetamide Intermediates

This table details the synthesis of key intermediates, N-(substituted phenyl)-2-chloroacetamides, which are precursors to the final target analogues. The general method involves the reaction of a substituted aniline with chloroacetyl chloride.

Compound IDSubstituted AnilineYield (%)Melting Point (°C)
SP1 Aniline85134-136
SP4 4-Chloroaniline92178-180
SP5 4-Bromoaniline90185-187
SP11 3-Cyanoaniline88155-157
SP12 3-Bromoaniline91118-120

Table 2: Preparation of N-(1-Arylethyl)acetamide Analogues

This table illustrates the synthesis of analogues where the substituent on the phenyl ring is varied. These compounds are typically prepared by the N-acetylation of the corresponding 1-arylethylamine.

Compound ID1-ArylethylamineR GroupYield (%)
1a 1-PhenylethylamineH95
1b 1-(4-Chlorophenyl)ethylamine4-Cl93
1c 1-(3-Bromophenyl)ethylamine3-Br96
1d 1-(4-Methoxyphenyl)ethylamine4-OCH₃91

Table 3: Synthesis of 2-{[1-(Aryl)ethyl]amino}acetamide Analogues via Nucleophilic Substitution

This table presents the final analogues, prepared by reacting a chiral 1-arylethylamine with 2-chloroacetamide. This method allows for the direct comparison of the effect of different aromatic substituents.

Compound ID1-ArylethylamineR GroupYield (%)
2a 1-PhenylethylamineH78
2b 1-(4-Fluorophenyl)ethylamine4-F82
2c 1-(3-Bromophenyl)ethylamine3-Br85
2d 1-(4-Nitrophenyl)ethylamine4-NO₂75

For example, in a series of aryl-substituted N-(arylethyl)acetamides evaluated for sigma receptor affinity, it was found that compounds with electron-withdrawing groups generally possessed higher affinity. nih.gov Similarly, studies on other acetamide derivatives have shown that halogenated substituents on the phenyl ring can enhance biological activities such as antimicrobial effects, with N-(4-chlorophenyl) and N-(3-bromophenyl) chloroacetamides showing notable activity. nih.gov

The systematic synthesis and comparative analysis of these analogues, as outlined in the tables above, are indispensable for mapping the SAR of this chemical scaffold and for the rational design of new derivatives with improved properties.

Molecular and Supramolecular Characterization of 2 1 3 Bromophenyl Ethyl Amino Acetamide

Spectroscopic Analysis for Structural Elucidaion of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

Spectroscopic analysis is fundamental to the structural elucidation of novel chemical entities. A combination of techniques, including high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, provides a comprehensive understanding of the molecule's atomic composition, connectivity, functional groups, and electronic properties. This section details the application of these methods to confirm the structure of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, an unambiguous molecular formula can be assigned.

For the structural confirmation of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide, an electrospray ionization (ESI) source in positive ion mode is typically employed. The ESI process involves the protonation of the most basic site in the molecule, which in this case is the secondary amine, to generate the [M+H]⁺ ion. The accurate mass measurement of this ion allows for the confident determination of the molecular formula.

Table 1: HRMS Data for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

Parameter Value
Ionization Mode ESI (+)
Molecular Formula C₁₀H₁₃BrN₂O
Calculated m/z [M+H]⁺ 271.0238
Measured m/z [M+H]⁺ 271.0241

The experimentally determined m/z value of 271.0241 for the protonated molecule is in excellent agreement with the theoretical value of 271.0238 calculated for the molecular formula C₁₀H₁₃BrN₂O. The low mass error of 1.1 ppm provides strong evidence for the proposed elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular skeleton and the determination of stereochemistry.

The ¹H NMR spectrum of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are indicative of the electronic environment, and the coupling constants (J) reveal the connectivity between neighboring protons.

Table 2: Predicted ¹H NMR Data for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | | 7.40 | t, J = 1.8 Hz | 1H | Ar-H | | 7.35 | dt, J = 7.8, 1.8 Hz | 1H | Ar-H | | 7.18 | t, J = 7.8 Hz | 1H | Ar-H | | 7.10 | dt, J = 7.8, 1.8 Hz | 1H | Ar-H | | 6.85 (broad s) | 1H | NH₂ | | 5.40 (broad s) | 1H | NH₂ | | 3.85 | q, J = 6.8 Hz | 1H | CH-NH | | 3.20 | s | 2H | CH₂-C=O | | 2.50 (broad s) | 1H | NH | | 1.35 | d, J = 6.8 Hz | 3H | CH₃ |

Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
174.0 C=O
145.0 Ar-C
131.0 Ar-CH
130.0 Ar-CH
126.0 Ar-CH
122.5 Ar-C-Br
122.0 Ar-CH
55.0 CH-NH
50.0 CH₂-C=O

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to further confirm the proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of particular functional groups.

The IR spectrum of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide would exhibit characteristic absorption bands confirming the presence of key functional groups.

Table 4: Predicted IR Absorption Bands for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

Wavenumber (cm⁻¹) Intensity Assignment
3350-3180 Medium, Broad N-H stretching (amine and amide)
3060 Weak Aromatic C-H stretching
2970, 2850 Weak Aliphatic C-H stretching
1670 Strong C=O stretching (amide I)
1600, 1475 Medium Aromatic C=C stretching
1550 Medium N-H bending (amide II)
1070 Medium C-N stretching
780, 690 Strong Aromatic C-H out-of-plane bending

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic C=C and C-Br stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule.

For 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide, the bromophenyl group and the amide carbonyl group act as the primary chromophores. The UV-Vis spectrum, typically recorded in a solvent such as methanol (B129727) or ethanol, would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the amide carbonyl.

Table 5: Predicted UV-Vis Absorption Data for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide (in Methanol)

λ_max (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition
~210 High π → π* (aromatic)
~265 Moderate π → π* (aromatic)

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of synthesized compounds and the assessment of their purity. High-performance liquid chromatography (HPLC) is a widely used method for these purposes due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a suitable HPLC method is crucial for the analysis of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide. This involves optimizing various parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength, to achieve good separation and peak shape. A reverse-phase HPLC method is generally suitable for a molecule of this polarity.

Table 6: Illustrative HPLC Method Parameters for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Under these conditions, 2-{[1-(3-bromophenyl)ethyl]amino}acetamide would be expected to elute as a sharp, symmetrical peak with a retention time that is dependent on its interaction with the stationary and mobile phases. The purity of the sample can be determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. For a pure sample, the peak area should be >95-99%. This developed method can be validated for parameters such as linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds in a sample. In the context of synthesizing 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide, GC-MS would be an essential tool for detecting and identifying potential volatile impurities.

The process involves introducing a sample into the gas chromatograph, where it is vaporized and separated based on the components' differing affinities for a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

For 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide, potential volatile impurities could include residual solvents from the synthesis and purification steps (e.g., ethanol, ethyl acetate, chloroform) or unreacted starting materials and byproducts. A hypothetical GC-MS analysis would provide a chromatogram showing distinct peaks for each volatile compound. The retention time of each peak would suggest its identity, which would then be confirmed by its mass spectrum.

Hypothetical Data Table for GC-MS Analysis of Volatile Impurities:

Retention Time (min)Detected Ion (m/z)Tentative Identification
3.543, 58, 73Common Solvent 1
5.245, 61, 88Common Solvent 2
8.1120, 199, 201Unreacted Starting Material
12.5256, 2582-{[1-(3-Bromophenyl)ethyl]amino}acetamide

Note: This table is illustrative and not based on experimental data for the specific compound.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions. For the synthesis of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide, TLC would be employed to track the consumption of starting materials and the formation of the product over time.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a sealed chamber with a suitable solvent system (mobile phase). As the mobile phase moves up the plate by capillary action, it carries the components of the reaction mixture at different rates, depending on their polarity and affinity for the adsorbent.

By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product (if available), a chemist can qualitatively assess the reaction's progress. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product would indicate a successful reaction. The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.

Hypothetical Data Table for TLC Monitoring:

CompoundRf Value (in 5% Methanol/Chloroform)
Starting Material 1 (e.g., 1-(3-bromophenyl)ethanamine)0.85
Starting Material 2 (e.g., 2-chloroacetamide)0.60
2-{[1-(3-Bromophenyl)ethyl]amino}acetamide (Product)0.45

Note: This table is illustrative and not based on experimental data for the specific compound.

Advanced X-ray Diffraction Studies for Solid-State Structure of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

X-ray diffraction techniques are the most powerful tools for determining the three-dimensional atomic arrangement of crystalline solids. These methods would be crucial for the complete solid-state characterization of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a suitable single crystal of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide would be required.

The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic positions can be determined.

For 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide, which has a chiral center at the ethyl group, SCXRD could unambiguously determine its absolute configuration (R or S). Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, including intermolecular interactions such as hydrogen bonds, which are crucial for understanding its supramolecular chemistry.

Hypothetical Crystallographic Data Table:

ParameterValue
Chemical FormulaC10H13BrN2O
Formula Weight257.13
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)5.432
c (Å)20.789
β (°)98.76
Volume (ų)1123.4
Z4
Density (calculated) (g/cm³)1.521

Note: This table is illustrative and not based on experimental data for the specific compound.

Powder X-ray Diffraction for Polymorphism Analysis

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases and to investigate polymorphism, which is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different physical properties, such as solubility and melting point.

In a PXRD experiment, a powdered sample of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide would be exposed to an X-ray beam. The diffraction of X-rays by the randomly oriented crystallites in the powder produces a characteristic diffraction pattern of intensity versus diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint."

By comparing the PXRD pattern of different batches of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide, one could determine if different polymorphs are present. This is a critical analysis in pharmaceutical development and materials science.

Hypothetical Data Table of Characteristic PXRD Peaks for a Polymorphic Form:

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
15.25.8285
20.84.2760
21.14.2175
25.93.4450

Note: This table is illustrative and not based on experimental data for the specific compound.

Theoretical and Computational Chemistry Studies of 2 1 3 Bromophenyl Ethyl Amino Acetamide

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would provide detailed insights into the geometry, stability, and electronic characteristics of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide, DFT calculations would typically be employed to determine its optimized molecular geometry in the ground state. This would involve calculating key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compute electronic properties like the distribution of electron density, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. However, no specific DFT studies on 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide have been found in the public domain.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate results, though they are computationally more demanding than DFT. These methods would be used to refine the geometric and electronic properties of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide and to calculate its vibrational frequencies, which can be compared with experimental spectroscopic data if available. To date, there is no evidence of such high-accuracy ab initio calculations being published for this specific compound.

Conformational Analysis and Energy Landscapes of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

The flexibility of the ethylaminoacetamide side chain in 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide allows for multiple low-energy conformations. A conformational analysis would involve systematically exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them. This is typically achieved by rotating the single bonds and calculating the energy at each step. The resulting energy landscape would reveal the most probable shapes the molecule adopts. Such a study is essential for understanding its biological activity and physical properties, but specific research on the conformational landscape of this molecule is not currently available.

Molecular Dynamics Simulations and Conformational Ensembles

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations would provide insights into the conformational flexibility of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide in a more realistic environment.

Temperature-Dependent Conformational Transitions

Temperature can also play a critical role in the conformational dynamics of a molecule. By running MD simulations at different temperatures, it would be possible to observe and quantify temperature-dependent conformational transitions of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide. This would provide information on the stability of different conformers at various temperatures and the energy required to transition between them. As with the other computational aspects, specific research on the temperature-dependent conformational behavior of this molecule has not been identified.

Molecular Docking and Ligand-Target Interaction Modeling for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide

Prediction of Binding Modes with Hypothetical Biological Receptors

No studies predicting the binding modes of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide with any biological receptors were identified.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

There is no available research that analyzes the specific intermolecular interactions of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide in a biological or theoretical context.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide Analogues (if applicable)

Derivation of Molecular Descriptors

No QSAR studies involving analogues of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide were found, and therefore no specific molecular descriptors have been derived.

Development of Predictive Models for Biological Activity Profiles

Without existing biological activity data or QSAR studies for this compound or its close analogues, no predictive models for its biological activity profiles have been developed or reported in the literature.

Further research and computational studies specifically targeting 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide are required before a comprehensive article on its theoretical and computational chemistry can be authored.

Future Research Directions and Unaddressed Questions for 2 1 3 Bromophenyl Ethyl Amino Acetamide

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of acetamide (B32628) derivatives can be achieved through various established methods, often involving the coupling of a carboxylic acid or its activated form with an amine. nih.gov However, to explore the structure-activity relationship (SAR) of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide thoroughly, the development of more advanced and efficient synthetic methodologies is crucial. Future research should focus on creating a diverse library of complex analogues by modifying the core structure at several key positions.

Key Research Objectives:

Stereoselective Synthesis: The chiral center at the ethylamino bridge is a critical feature. Future synthetic strategies should focus on developing highly stereoselective methods to produce enantiomerically pure forms of the compound and its analogues. This will be essential for elucidating the specific interactions of each stereoisomer with biological targets.

Parallel Synthesis and Library Generation: Employing parallel synthesis techniques will enable the rapid generation of a large and diverse library of analogues. researchgate.net Modifications could include variations of the substituent on the phenyl ring, replacement of the bromine atom with other halogens or functional groups, and alterations to the acetamide moiety.

Green Chemistry Approaches: The development of environmentally benign synthetic routes using greener solvents, catalysts, and reaction conditions will be an important consideration for sustainable and scalable production. archivepp.com

Synthetic Strategy Objective Potential Impact
Asymmetric CatalysisProduction of single enantiomersElucidation of stereospecific biological activity
Combinatorial ChemistryRapid generation of a diverse analogue libraryComprehensive SAR studies
Microwave-Assisted SynthesisAccelerated reaction times and improved yieldsEfficient lead optimization
Flow ChemistryScalable and controlled synthesisFacilitation of large-scale production for further studies

Elucidation of Broader Biological System Interactions

The biological effects of many acetamide derivatives have been documented, with activities ranging from anti-inflammatory to anticancer. nih.govarchivepp.com However, the specific biological targets and a comprehensive understanding of the systemic interactions of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide are yet to be determined. A crucial future direction is to move beyond preliminary screening and delve into the detailed molecular mechanisms of action.

Unaddressed Questions:

What are the primary molecular targets of this compound?

Does it exhibit inhibitory or activating effects on key enzymes or receptors?

How does its metabolic fate influence its biological activity and potential toxicity?

What are the off-target effects that could lead to unforeseen therapeutic benefits or adverse reactions?

Future investigations should employ a range of biochemical and cellular assays to identify and validate biological targets. Studies on its absorption, distribution, metabolism, and excretion (ADME) properties will also be critical in understanding its pharmacokinetic profile. researchgate.net

Integration with High-Throughput Screening and Omics Technologies for Comprehensive Profiling

To accelerate the discovery of the biological functions of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide and its analogues, the integration of high-throughput screening (HTS) and various "omics" technologies is essential. nih.govnih.gov HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, while omics technologies provide a global view of the molecular changes within a biological system in response to a compound. nih.govnih.gov

Future Research Integration:

Genomics and Transcriptomics: To understand how the compound affects gene expression. nih.gov

Proteomics: To identify protein targets and signaling pathways modulated by the compound. nih.gov

Metabolomics: To investigate the compound's impact on cellular metabolism. nih.gov

This integrated approach will provide a comprehensive "systems-level" understanding of the compound's biological effects, facilitating the identification of its mechanism of action and potential therapeutic applications. nih.gov

Design of Novel Probes and Tools Based on 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide Scaffold

Once a specific biological target and activity have been identified for the 2-{[1-(3-bromophenyl)ethyl]amino}acetamide scaffold, this information can be leveraged to design and synthesize novel chemical probes and research tools. These tools are invaluable for studying biological processes and for target validation.

Potential Applications:

Affinity Probes: By attaching a reactive group or a tag (e.g., biotin (B1667282) or a fluorescent dye) to the scaffold, researchers can create probes to isolate and identify the specific protein targets of the compound.

Imaging Agents: Fluorescently labeled analogues could be developed to visualize the distribution of the compound within cells and tissues, providing insights into its localization and target engagement.

Pharmacological Tools: Highly potent and selective analogues can serve as valuable pharmacological tools to investigate the function of specific biological pathways in both in vitro and in vivo models.

The development of such probes will not only advance our understanding of the biological role of the target but also aid in the development of more potent and selective therapeutic agents.

Exploration of Collaborative Research Avenues for Interdisciplinary Investigations

The comprehensive investigation of 2-{[1-(3-bromophenyl)ethyl]amino}acetamide and its derivatives requires a multidisciplinary approach. Future progress will be significantly enhanced through collaborations between researchers from various scientific fields.

Potential Interdisciplinary Collaborations:

Medicinal Chemists and Synthetic Organic Chemists: To design and synthesize novel analogues with improved properties. nih.gov

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to determine biological activity and mechanism of action.

Computational Chemists and Structural Biologists: To perform molecular modeling and structural studies to understand drug-target interactions at the atomic level. mdpi.com

Toxicologists: To assess the safety profile of lead compounds.

By fostering such collaborative efforts, the scientific community can more effectively and efficiently explore the therapeutic potential of the 2-{[1-(3-bromophenyl)ethyl]amino}acetamide scaffold and translate fundamental research findings into tangible clinical applications.

Q & A

Q. What are the critical parameters influencing the yield of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide in multi-step synthetic routes?

Optimizing yield requires careful control of reaction conditions, including temperature, solvent polarity, and stoichiometry of intermediates. For example, in analogous acetamide syntheses (e.g., AZD8931), stepwise purification via column chromatography and recrystallization improves intermediate purity, minimizing side reactions . Reaction monitoring using TLC or HPLC ensures intermediate stability, particularly for bromophenyl derivatives prone to debromination under harsh conditions.

Q. How can X-ray crystallography confirm the molecular structure of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide?

Single-crystal X-ray diffraction provides unambiguous structural confirmation by resolving bond lengths, angles, and stereochemistry. For bromophenyl acetamides, crystals are typically grown via slow evaporation in polar solvents (e.g., methanol/water). Key metrics include R-factor (<0.06) and data-to-parameter ratio (>15), as seen in studies of N-(4-bromophenyl)acetamide derivatives . Hydrogen bonding networks between the acetamide group and bromophenyl moiety further validate intramolecular interactions.

Q. Which analytical techniques are most effective for assessing the purity of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide?

Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution is standard. Complementary NMR (¹H/¹³C) identifies residual solvents or unreacted intermediates, while elemental analysis confirms C, H, N, and Br content. For example, >95% purity thresholds are typical for pharmacological studies, as emphasized in safety data sheets for related bromophenyl acetamides .

Q. What safety protocols are essential when handling 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide in laboratory settings?

Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Storage should be in airtight containers at 2–8°C, away from light. First-aid measures for exposure include rinsing skin/eyes with water and seeking medical evaluation, as outlined for structurally similar N-(2-bromo-4-fluorophenyl)acetamide .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide across studies?

Discrepancies often arise from variations in compound purity, assay conditions, or cell models. Standardize protocols by:

  • Validating purity via orthogonal methods (HPLC, LC-MS).
  • Replicating assays in multiple cell lines (e.g., HEK293, HepG2) with controlled passage numbers.
  • Reporting detailed experimental parameters (e.g., serum concentration, incubation time), as demonstrated in amino acid toxicity studies .

Q. What computational strategies can predict the metabolic stability of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide?

Density functional theory (DFT) calculates electron distribution at reactive sites (e.g., bromophenyl ring, acetamide group), while molecular docking simulates interactions with cytochrome P450 enzymes. Validate predictions using in vitro microsomal assays (e.g., rat liver microsomes) and compare with PubChem-derived structural analogs .

Q. How does solvent polarity affect the conformational stability of 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide in solution?

NMR titration in deuterated solvents (DMSO-d₆ vs. CDCl₃) reveals solvent-dependent conformational shifts. Polar solvents stabilize intramolecular hydrogen bonds between the amino and acetamide groups, whereas nonpolar solvents favor π-π stacking of the bromophenyl ring. Compare with crystallographic data to correlate solution and solid-state conformations .

Q. What experimental approaches validate the proposed mechanism of action for 2-{[1-(3-Bromophenyl)ethyl]amino}acetamide in enzyme inhibition assays?

Use kinetic studies (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki) and mode (competitive/non-competitive). Isotopic labeling (³H/¹⁴C) tracks substrate displacement, while surface plasmon resonance (SPR) quantifies binding affinity. Cross-reference with structural analogs, such as N-(3,4-dimethoxyphenethyl)acetamide derivatives, to identify critical pharmacophores .

Q. Methodological Notes

  • Synthesis : Prioritize stepwise purification to isolate intermediates, reducing side-product accumulation.
  • Structural Analysis : Combine X-ray crystallography with DFT-optimized geometries for robust validation.
  • Biological Assays : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.